4-[(benzylideneamino)-methylamino]-1H-pyridazin-6-one
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Overview
Description
4-[(Benzylideneamino)-methylamino]-1H-pyridazin-6-one is a heterocyclic compound that belongs to the class of pyridazinones. This compound is characterized by the presence of a pyridazinone ring substituted with benzylideneamino and methylamino groups. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(benzylideneamino)-methylamino]-1H-pyridazin-6-one typically involves the condensation of appropriate aldehydes with hydrazine derivatives. One common method involves the reaction of 4-chloropyridazine with benzylideneamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Benzylideneamino)-methylamino]-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylideneamino or methylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridazinone derivatives.
Scientific Research Applications
4-[(Benzylideneamino)-methylamino]-1H-pyridazin-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(benzylideneamino)-methylamino]-1H-pyridazin-6-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
4-(Benzylideneamino)-benzenesulfonamide: Another compound with a benzylideneamino group, known for its acetylcholinesterase inhibitory activity.
4-(Benzylamino)-benzenesulfonamide: Similar structure but with a benzylamino group instead of benzylideneamino, also investigated for enzyme inhibition.
Uniqueness
4-[(Benzylideneamino)-methylamino]-1H-pyridazin-6-one is unique due to the presence of both benzylideneamino and methylamino groups on the pyridazinone ring, which may contribute to its distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C12H12N4O |
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Molecular Weight |
228.25 g/mol |
IUPAC Name |
4-[(benzylideneamino)-methylamino]-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H12N4O/c1-16(11-7-12(17)15-13-9-11)14-8-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17) |
InChI Key |
CTGDOGPKSFBVDA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=O)NN=C1)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
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